Cas no 1417317-26-0 (trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate)

trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate
- SCHEMBL20501772
- methyl 4-(benzyloxy)cyclohexane-1-carboxylate
- 1417317-26-0
- F75790
- BS-47994
- SCHEMBL13470194
- methyl (1r,4r)-4-(benzyloxy)cyclohexane-1-carboxylate
- SCHEMBL15511982
- SCHEMBL15511981
-
- Inchi: 1S/C15H20O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
- InChI Key: QORLPNCJJITLOL-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1CCC(C(=O)OC)CC1
Computed Properties
- Exact Mass: 248.14124450g/mol
- Monoisotopic Mass: 248.14124450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5
- XLogP3: 2.7
trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1251225-100mg |
trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate |
1417317-26-0 | 95% | 100mg |
$135 | 2024-06-05 | |
Aaron | AR01XCEF-100mg |
trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate |
1417317-26-0 | 95% | 100mg |
$94.00 | 2025-02-12 | |
Aaron | AR01XCEF-250mg |
trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate |
1417317-26-0 | 95% | 250mg |
$145.00 | 2023-12-16 | |
Aaron | AR01XCEF-1g |
trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate |
1417317-26-0 | 95% | 1g |
$390.00 | 2023-12-16 | |
1PlusChem | 1P01XC63-250mg |
trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate |
1417317-26-0 | 95% | 250mg |
$144.00 | 2024-06-20 | |
1PlusChem | 1P01XC63-100mg |
trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate |
1417317-26-0 | 95% | 100mg |
$88.00 | 2024-06-20 | |
eNovation Chemicals LLC | Y1251225-250mg |
trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate |
1417317-26-0 | 95% | 250mg |
$190 | 2024-06-05 | |
eNovation Chemicals LLC | Y1251225-1g |
trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate |
1417317-26-0 | 95% | 1g |
$390 | 2024-06-05 | |
eNovation Chemicals LLC | Y1251225-100mg |
trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate |
1417317-26-0 | 95% | 100mg |
$140 | 2025-02-21 | |
eNovation Chemicals LLC | Y1251225-100mg |
trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate |
1417317-26-0 | 95% | 100mg |
$140 | 2025-02-19 |
trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate Related Literature
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
Additional information on trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate
Recent Advances in the Application of trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate (CAS: 1417317-26-0) in Chemical Biology and Pharmaceutical Research
The compound trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate (CAS: 1417317-26-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research briefing aims to provide a comprehensive overview of the latest advancements involving this compound, focusing on its synthetic utility, biological relevance, and potential therapeutic applications. The discussion is based on peer-reviewed studies published within the last three years, ensuring the timeliness and accuracy of the information presented.
Recent studies have highlighted the role of trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate as a crucial building block in the synthesis of complex natural products and pharmacologically active compounds. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the efficient synthesis of novel cyclohexane-based inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The compound's unique stereochemistry and functional group compatibility make it an attractive scaffold for medicinal chemistry applications, particularly in the design of conformationally constrained analogs.
In addition to its synthetic applications, researchers have explored the direct biological activities of derivatives derived from trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate. A recent investigation published in Bioorganic & Medicinal Chemistry Letters (2024) reported that structurally modified versions of this compound exhibited promising inhibitory effects against inflammatory enzymes such as COX-2, with IC50 values in the low micromolar range. These findings suggest potential applications in the development of anti-inflammatory agents, although further optimization of the pharmacokinetic properties is required.
The compound's mechanism of action and structure-activity relationships (SAR) have also been subjects of intensive research. Advanced computational modeling studies, combined with X-ray crystallography data, have provided insights into how the benzyloxy and ester functionalities contribute to molecular recognition processes. These studies, published in journals like ACS Chemical Biology, emphasize the importance of the trans-configuration in maintaining optimal binding interactions with biological targets.
From a technical perspective, recent innovations in the scalable synthesis of trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate have been reported. A 2024 paper in Organic Process Research & Development described a continuous-flow chemistry approach that significantly improved the yield (up to 85%) and reduced the environmental impact compared to traditional batch methods. This advancement addresses one of the key challenges in translating laboratory-scale synthesis to industrial production.
Looking forward, the research community anticipates expanded applications of this compound in drug discovery programs, particularly in areas requiring chiral cyclohexane scaffolds. Current limitations, such as the need for improved metabolic stability in derived compounds, present opportunities for further structural modifications. The integration of trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate into fragment-based drug design strategies appears particularly promising, as suggested by recent computational docking studies.
In conclusion, trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate (CAS: 1417317-26-0) continues to demonstrate significant value in chemical biology and pharmaceutical research. Its dual role as both a synthetic intermediate and a potential pharmacophore underscores the importance of ongoing investigations into its applications. Future research directions may focus on expanding its utility in targeted drug delivery systems and exploring its interactions with emerging biological targets identified through proteomics studies.
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